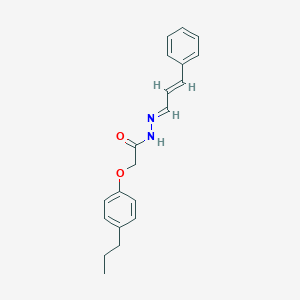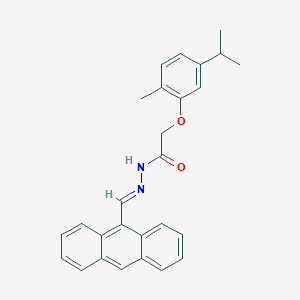![molecular formula C17H11Cl2NO B390032 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol CAS No. 184289-47-2](/img/structure/B390032.png)
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.2 g/mol
Preparation Methods
The synthesis of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol can be compared with other similar compounds, such as:
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-hydroxybenzene: Similar structure but with a hydroxybenzene group instead of a naphthol group.
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-anthracenol: Contains an anthracenol group, leading to different chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-6-7-16(15(19)9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUHQDIVVUTJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-Bis[(2-toluidinocarbonyl)amino]-1,1'-biphenyl](/img/structure/B389951.png)
![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)
![1-{4-[(4-Hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B389957.png)
![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]decanediamide](/img/structure/B389958.png)
![2-{[(E)-(2-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B389959.png)

![N'-[4-(dimethylamino)benzylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B389961.png)


![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)
![2-[(4-hydroxybenzylidene)amino]benzonitrile](/img/structure/B389968.png)

![4-[(2-Hydroxybenzylidene)amino]benzamide](/img/structure/B389971.png)
![[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B389972.png)
